molecular formula C21H23N3O5S B2690391 (E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 891127-09-6

(E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No. B2690391
CAS RN: 891127-09-6
M. Wt: 429.49
InChI Key: CVULBRHCQCPRDZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The structural analysis and synthesis of compounds related to (E)-3-(thiophen-2-yl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide have been extensively studied. These compounds are synthesized through various methods, including the Knoevenagel condensation, and are characterized using spectroscopic techniques and X-ray diffraction methods. For instance, the synthesis and structure determination of related acrylamide compounds offer insights into the molecular configuration and potential reactivity of these molecules (Kariuki et al., 2022). Additionally, crystal structure analyses of thiophenyl and oxadiazolyl derivatives reveal the presence of hydrogen bonding and π-π interactions, which are crucial for understanding the physical and chemical properties of these compounds (Sharma et al., 2016).

Antimicrobial and Anticancer Properties

Compounds containing the thiophene and oxadiazole moieties have shown promising antimicrobial and anticancer properties. For example, derivatives of 1,3,4-oxadiazole have been evaluated for their antibacterial activity, demonstrating significant potential against various bacterial strains (Avagyan et al., 2020). In the realm of cancer research, certain synthesized compounds have exhibited moderate to excellent anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).

Optical and Electronic Applications

The molecular engineering of organic sensitizers, including thiophene and oxadiazole derivatives, for solar cell applications showcases the versatility of these compounds. Novel organic sensitizers designed for high efficiency in photon to current conversion efficiency highlight the potential of this compound related structures in optoelectronic devices (Kim et al., 2006). Furthermore, donor-acceptor substituted thiophene dyes have been synthesized for enhanced nonlinear optical limiting, indicating their potential use in optical communications and protective devices for human eyes and optical sensors (Anandan et al., 2018).

properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-4-26-16-12-14(13-17(27-5-2)19(16)28-6-3)20-23-24-21(29-20)22-18(25)10-9-15-8-7-11-30-15/h7-13H,4-6H2,1-3H3,(H,22,24,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVULBRHCQCPRDZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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